Physicochemical Profiling and Bioconjugation Dynamics of 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
Physicochemical Profiling and Bioconjugation Dynamics of 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
The compound 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole (CAS: 38985-69-2) is a highly specialized, bifunctional molecular probe. Structurally, it merges a 6-methylbenzothiazole core —a moiety renowned for its photophysical properties and high-affinity intercalation into amyloid-beta (Aβ) cross-β sheets—with an isothiocyanate (-N=C=S) reactive group [1].
As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a critical bridging molecule. By leveraging the electrophilic nature of the isothiocyanate group, researchers can covalently graft the benzothiazole fluorophore onto primary amine-containing macromolecules (such as monoclonal antibodies, peptides, or nanocarriers). This technical guide dissects the physicochemical properties of the probe, explains the thermodynamic and kinetic causality behind its bioconjugation, and provides a field-proven, self-validating protocol for generating fluorescent or targeted theranostic conjugates.
Physicochemical Properties & Molecular Identity
Understanding the physical state and solubility profile of this probe is the first step in designing a successful conjugation workflow. The compound is highly lipophilic, a deliberate design choice that facilitates blood-brain barrier (BBB) penetration in downstream in vivo applications, but one that necessitates specific solvent handling in vitro[2].
Quantitative Data Summary
| Property | Value | Structural/Functional Significance |
| Chemical Name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | Bifunctional: Targeting core + Reactive tag |
| CAS Number | 38985-69-2 | Unique registry identifier[3] |
| Molecular Formula | C15H10N2S2 | - |
| Molecular Weight | 282.39 g/mol | Small molecule; minimal steric hindrance[1] |
| Monoisotopic Mass | 282.0285 Da | Critical for LC-MS conjugate validation[2] |
| Predicted logP | ~6.0 | Highly lipophilic; requires organic co-solvents[2] |
| Fluorophore Core | 6-Methylbenzothiazole | Violet-blue fluorescence (Ex: ~340nm / Em: ~420nm)[4] |
| Reactive Group | Isothiocyanate (-N=C=S) | Electrophile targeting primary amines |
Data supported by PubChem and commercial chemical databases[1][2][5].
Mechanistic Insights: The Isothiocyanate-Amine Chemistry
The utility of 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole lies in its amine-reactive crosslinking capability.
The Causality of the Reaction: The central carbon of the isothiocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. When exposed to a nucleophile—specifically, the unprotonated ε-amino group of a lysine residue on a protein—a nucleophilic addition occurs, resulting in the formation of a highly stable thiourea bond .
Why pH matters: Lysine side chains have a pKa of approximately 10.5. At physiological pH (7.4), the vast majority of these amines are protonated (-NH3+) and non-nucleophilic. To drive the reaction, the buffer must be adjusted to an alkaline pH (8.5–9.0). However, pushing the pH too high (e.g., >9.5) exponentially increases the concentration of hydroxide ions (OH-), which competitively attack and hydrolyze the isothiocyanate into an unreactive primary amine[4]. Thus, pH 8.5 is the thermodynamic "Goldilocks zone" for this bioconjugation.
Diagram 1: The bioconjugation workflow forming a stable thiourea bond.
Experimental Protocol: Protein Labeling & Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes critical control points to verify that the probe has covalently attached to the target, rather than simply precipitating out of solution.
Phase 1: Reagent Preparation
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Target Protein Buffer Exchange:
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Action: Dissolve or dialyze your target protein (e.g., 2-10 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 8.5.
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Causality: You must strictly avoid amine-containing buffers (like Tris or Glycine) because they will act as competing nucleophiles and consume the probe.
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Probe Solubilization:
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Action: Dissolve 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.
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Causality: The probe's high logP (~6.0) makes it insoluble in water[2]. The DMSO must be anhydrous; trace water will cause premature hydrolysis of the isothiocyanate group.
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Phase 2: The Conjugation Reaction
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Molar Excess Calculation: Calculate the volume of probe needed to achieve a 10-to-20-fold molar excess over the protein.
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Dropwise Addition: While gently vortexing the protein solution, add the DMSO probe stock dropwise.
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Critical Limit: Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.
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Incubation: Incubate the reaction mixture at room temperature for 2 hours in the dark (to protect the fluorophore from photobleaching).
Phase 3: Purification and Self-Validation
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Size-Exclusion Chromatography (SEC): Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). The large protein-conjugate will elute in the void volume, while the small, unreacted probe (MW 282.39) will be retained in the porous beads[1].
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Validation (Degree of Labeling - DOL):
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Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~340 nm (the excitation maxima of the benzothiazole core)[4].
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Self-Validation Check: Run the purified product on an SDS-PAGE gel. Before staining with Coomassie, image the gel under UV light. If the bioconjugation was successful, the protein band itself will exhibit violet-blue fluorescence, proving covalent attachment rather than non-specific hydrophobic aggregation.
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Applications in Drug Development & Diagnostics
Conjugates generated using 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole are primarily utilized in neuro-oncology and neurodegenerative disease research. The 6-methylbenzothiazole moiety is the structural cousin of Thioflavin-T and Pittsburgh Compound B (PiB), making it an exceptional targeting ligand for cross-β sheet structures found in amyloid plaques.
By conjugating this probe to a blood-brain barrier-penetrating peptide or a therapeutic nanoparticle, researchers can create targeted delivery systems that actively seek out amyloid aggregates.
Diagram 2: The targeted pathway of benzothiazole conjugates toward amyloid fibrils.
References
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American Elements - 2-(4-isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | CAS 38985-69-2. Available at: [Link][3]
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PubChem - Compound Summary for CID 2771335: 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole. National Center for Biotechnology Information. Available at:[Link][5]
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PubChemLite (LCSB) - 38985-69-2 (C15H10N2S2) Structural and Predicted Properties. Available at:[Link][2]
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PubChem - Compound Summary for CID 7087: 2-(4-Aminophenyl)-6-methylbenzothiazole (Precursor Photophysical Data). National Center for Biotechnology Information. Available at:[Link][4]
Sources
- 1. 2-(4-isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | 38985-69-2 [sigmaaldrich.com]
- 2. PubChemLite - 38985-69-2 (C15H10N2S2) [pubchemlite.lcsb.uni.lu]
- 3. americanelements.com [americanelements.com]
- 4. 2-(4-Aminophenyl)-6-methylbenzothiazole | C14H12N2S | CID 7087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
